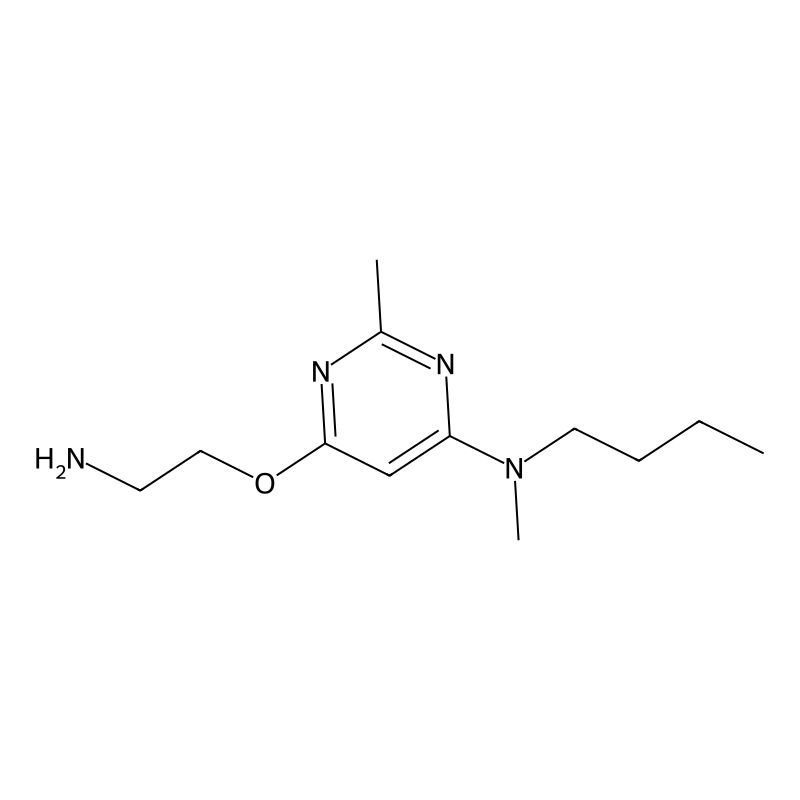

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research

Summary of the Application: This compound serves as a crucial building block in the synthesis of innovative pharmaceutical compounds.

Agrochemical Innovation

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine is a chemical compound characterized by its unique pyrimidine structure, which includes an aminoethoxy group and a butyl chain. The presence of these functional groups contributes to its potential biological activity and applications in medicinal chemistry. The compound's molecular formula is C${13}$H${20}$N$_{4}$O, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.

- Alkylation reactions: The amino group can react with alkyl halides to form more complex derivatives.

- Reductive amination: This reaction involves the conversion of carbonyl compounds into amines using the compound as a nucleophile, which can lead to the formation of N-alkylated products .

- Substitution reactions: The pyrimidine ring can also undergo electrophilic substitution, allowing for the introduction of additional functional groups.

Preliminary studies suggest that 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine exhibits significant biological activity. Its structural features may confer properties such as:

- Antimicrobial activity: Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antiviral properties: There is potential for this compound to inhibit viral replication due to its interaction with viral proteins.

- Anti-inflammatory effects: Similar pyrimidine derivatives have been studied for their ability to modulate inflammatory pathways.

The synthesis of 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine can be achieved through several methods:

- Reductive amination: This method involves the reaction of a suitable aldehyde with an amine in the presence of reducing agents such as sodium triacetoxyborohydride .

- Alkylation of pyrimidine derivatives: Starting from a pyrimidine base, alkylation with butyl halides or other alkylating agents can introduce the butyl group.

- Amine coupling reactions: The aminoethoxy group can be introduced through coupling reactions involving activated esters or halides.

The compound has potential applications in various fields:

- Medicinal Chemistry: As a lead compound for developing new drugs targeting infections or inflammatory diseases.

- Agricultural Chemistry: Investigated for use as a herbicide or pesticide due to its biological activity against pathogens.

- Material Science: Potentially used in creating functional materials that respond to environmental stimuli.

Interaction studies are essential to understand how 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine interacts with biological systems:

- Molecular docking studies: These studies help predict how the compound binds to target proteins, providing insight into its mechanism of action.

- In vitro assays: Testing the compound against various cell lines can reveal its efficacy and safety profile.

Several compounds share structural similarities with 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Aminoethanol | Simple amine | Lacks the pyrimidine ring; simpler structure |

| Butylamine | Straight-chain amine | No aromatic or heterocyclic components |

| N,N-Dimethylpyrimidinamine | Pyrimidine derivative | Contains dimethyl groups; lacks ethoxy functionality |

The uniqueness of 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine lies in its combination of a pyrimidine core with both an aminoethoxy and a butyl group, which may enhance its biological activity compared to simpler analogs.